molecular formula C16H11F2N3O3S B2496949 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea CAS No. 1219903-95-3

1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea

Cat. No.: B2496949
CAS No.: 1219903-95-3
M. Wt: 363.34
InChI Key: PEOHBEAZNXTKFX-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a synthetic organic compound composed of a benzothiazole core fused to a 1,4-dioxine ring and functionalized with a urea linker to a 2,6-difluorophenyl group . This structure combines two pharmacophores of high significance in medicinal chemistry: the benzothiazole scaffold and the urea moiety . Benzothiazole derivatives are recognized for their diverse biological profiles and have been investigated for applications in oncology, neurology, and infectious diseases . The urea functional group is a privileged structure in drug design, known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates specific interactions with biological targets such as enzymes and receptors . The specific molecular architecture of this compound suggests potential as a key intermediate for researchers exploring the structure-activity relationships of fused heterocyclic systems. It may be of particular value in hit-to-lead optimization campaigns, the design of kinase inhibitors, and the development of probes for studying disease mechanisms . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-8-2-1-3-9(18)14(8)20-15(22)21-16-19-10-6-11-12(7-13(10)25-16)24-5-4-23-11/h1-3,6-7H,4-5H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOHBEAZNXTKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or acetonitrile.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C14_{14}H12_{12}F2_{2}N2_{2}O2_{2}S

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of urea can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxinobenzothiazole moiety may enhance these effects due to its structural similarity to known bioactive compounds.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibitory activity against:

  • α-glucosidase : Important in carbohydrate metabolism and diabetes management.
  • Acetylcholinesterase : Relevant for neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of fluorine atoms is often associated with enhanced biological activity in pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of urea derivatives, including those similar to the compound . The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Enzyme Inhibition

Another research article focused on the synthesis of sulfonamides containing dioxin moieties and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed promising inhibitory activity, suggesting therapeutic potential for managing type 2 diabetes and Alzheimer's disease .

Case Study 3: Antimicrobial Testing

In a comparative study of various synthesized compounds, those with structural similarities to the target compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Fluorophenyl Substituents

  • Analog from : (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea features a 2,4-difluorophenyl group. The para-fluorine may reduce steric hindrance compared to the target compound, possibly improving solubility but reducing target selectivity .

Heterocyclic Moieties

  • Target Compound: The 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole system combines sulfur and oxygen atoms, likely enhancing rigidity and π-stacking interactions.
  • Benzimidazole Derivatives () : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole share oxygen-rich substituents (e.g., dioxolane), which may confer similar metabolic stability but lack the urea linkage critical for hydrogen bonding .

Physicochemical Properties

  • Solubility: The morpholino-triazine group () enhances water solubility due to polar morpholine rings, whereas the target compound’s dihydrodioxino-benzothiazole may reduce solubility due to increased hydrophobicity . Fluorine substituents generally improve membrane permeability but may reduce aqueous solubility.
  • Stability :

    • The 1,4-dioxane ring in the target compound could confer resistance to oxidative degradation compared to benzimidazoles (), which are prone to ring-opening under acidic conditions .

Structural Lumping Considerations ()

The lumping strategy groups compounds with similar functional groups for predictive modeling. The target compound and ’s derivative might be classified together due to shared urea cores and fluorophenyl groups, enabling simplified pharmacokinetic predictions. However, differences in heterocycles (benzothiazole vs. triazine) would necessitate separate evaluation in biological assays .

Data Tables

Table 1. Structural Comparison of Urea Derivatives

Compound Core Structure Fluorophenyl Substituents Heterocyclic Group
Target Compound Urea 2,6-difluoro 6,7-Dihydro-[1,4]dioxino-benzothiazole
Compound Urea 2,4-difluoro 4,6-Dimorpholino-1,3,5-triazine
Compound Urea None Benzoic acid + triazine

Biological Activity

1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl moiety and a benzothiazole unit. Its molecular formula is C13H10F2N2O2SC_{13}H_{10}F_2N_2O_2S, with a molecular weight of approximately 306.29 g/mol. The presence of the difluorophenyl group is significant for enhancing biological activity through improved binding interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from benzothiazole have been shown to inhibit various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies suggest that derivatives containing the benzothiazole moiety can inhibit tumor growth in various cancer models . Specifically, compounds with structural similarities to this compound have been evaluated for their antiproliferative effects against human cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions including the formation of the urea linkage followed by cyclization to form the dioxin and benzothiazole frameworks.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInhibition of tumor growth in cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Antibacterial Study : A study evaluated various substituted benzothiazoles for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro assays were conducted on human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF-7). Compounds similar to the target compound showed potent antiproliferative effects with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cellular signaling pathways. For example:

  • Inhibition of Kinases : Some studies suggest that benzothiazole derivatives can inhibit kinases involved in cancer proliferation .
  • Disruption of Membrane Integrity : Antibacterial activity may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea?

The synthesis typically involves multi-step reactions, including:

  • Ring formation : Construction of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core via cyclization of thioamide precursors under acidic or oxidative conditions .
  • Urea linkage : Coupling the benzothiazole intermediate with 2,6-difluorophenyl isocyanate using a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM .
  • Purification : Column chromatography or recrystallization to isolate the final product, with characterization via 1^1H/13^13C NMR and HRMS .

Q. What biological activities are associated with this compound’s structural motifs?

The 2,6-difluorophenylurea group is linked to enzyme inhibition (e.g., kinase targets), while the benzothiazole-dioxane moiety may enhance cellular permeability and target specificity. Key activities include:

  • Antimicrobial potential : Analogous compounds with benzothiazole-urea hybrids show MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Kinase inhibition : Fluorophenyl groups in similar structures exhibit IC50_{50} values <1 µM for tyrosine kinase targets .
Structural FeatureObserved Activity (Analogues)Reference
2,6-DifluorophenylureaEnzyme inhibition (IC50_{50} <1 µM)
Benzothiazole-dioxaneEnhanced cellular uptake

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Methodological strategies include:

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency in the urea bond formation .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • In-line analytics : Employ HPLC-MS to monitor reaction progress and identify byproducts early .

Q. What experimental designs are suitable for evaluating its dose-dependent bioactivity?

A split-plot design is recommended:

  • Main plots : Vary compound concentrations (e.g., 0.1–100 µM).
  • Subplots : Test biological replicates (e.g., cell lines or enzyme isoforms).
  • Controls : Include positive (e.g., staurosporine for kinase inhibition) and vehicle controls. Statistical analysis via ANOVA with post-hoc Tukey tests ensures robustness .

Q. How should contradictory data on its biological efficacy across studies be resolved?

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Structural analogs : Compare activity trends with related compounds (e.g., 1-(3,4-difluorophenyl)urea derivatives) to identify substituent effects .
  • Meta-analysis : Use cheminformatics tools (e.g., molecular docking) to correlate bioactivity with target binding affinity .

Q. What analytical techniques are critical for characterizing its stability and degradation products?

  • HPLC-DAD/HRMS : Quantify degradation under stress conditions (pH, temperature).
  • NMR spectroscopy : Track structural changes (e.g., urea bond hydrolysis).
  • X-ray crystallography : Resolve conformational stability of the dioxane-benzothiazole core .

Environmental and Theoretical Frameworks

Q. How can researchers assess the environmental impact of this compound?

Follow the INCHEMBIOL framework :

  • Fate studies : Measure biodegradation (OECD 301F) and soil adsorption (OECD 106).
  • Ecotoxicology : Use Daphnia magna or algal models for acute toxicity (EC50_{50}) .

Q. What theoretical frameworks guide mechanistic studies of its bioactivity?

  • Structure-Activity Relationship (SAR) : Link substituent effects (e.g., fluorine position) to target binding.
  • Molecular Dynamics (MD) : Simulate interactions with kinase ATP-binding pockets .
  • Systems Biology : Integrate omics data to map downstream signaling pathways affected by urea derivatives .

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